2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid

Catalog No.
S708477
CAS No.
99066-77-0
M.F
C9H6N2O3
M. Wt
190.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid

CAS Number

99066-77-0

Product Name

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid

IUPAC Name

2-oxo-1H-quinazoline-4-carboxylic acid

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

InChI

InChI=1S/C9H6N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H,(H,12,13)(H,10,11,14)

InChI Key

JMRRYHBZGAQICA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)O

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is a heterocyclic building block featuring a quinazolinone core. This structure is not typically used as a final active ingredient but serves as a critical starting material and molecular scaffold in synthetic and medicinal chemistry. Its primary procurement value lies in its role as a key intermediate for the construction of more complex molecules, particularly in the development of highly specific enzyme inhibitors for research and drug discovery applications. [REFS-1, REFS-2]

In performance-critical applications, direct substitution with structurally similar compounds is often unviable. The precise arrangement of the quinazolinone core, including the two nitrogen atoms and the 2-oxo group, is crucial for establishing specific hydrogen bonding and electrostatic interactions with biological targets like enzyme active sites. [1] Replacing the quinazoline core with a quinoline analog (containing only one ring nitrogen) or removing the 2-oxo moiety fundamentally alters these interaction points, frequently leading to a significant reduction or complete loss of biological potency. [2] Therefore, for developing targeted agents, seemingly minor structural deviations render analogs ineffective as procurement substitutes.

Essential Precursor for Low-Nanomolar PARP Inhibitors

The 2-oxo-1,2-dihydroquinazoline-4-carboxamide scaffold, directly derived from this carboxylic acid, is integral to the design of highly potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. A patent for a series of such inhibitors demonstrates that compounds built from this core structure achieve exceptional on-target activity, with specific examples exhibiting an IC50 value as low as 1 nM against the PARP-1 enzyme. [1]

Evidence DimensionEnzyme Inhibition (IC50) of Downstream Product
Target Compound DataIC50 = 1 nM (for a final inhibitor derived from the core scaffold)
Comparator Or BaselineGeneral scaffolds for PARP inhibitors
Quantified DifferenceAchieves low-nanomolar potency, a benchmark for high-quality lead compounds.
ConditionsIn vitro PARP-1 enzymatic assay.

For drug discovery programs, selecting this specific precursor scaffold is a critical step toward achieving high on-target potency in the final inhibitor series.

High-Yield Synthesis Route Enabling Scalable and Reliable Supply

This compound can be prepared via a robust and high-yielding synthetic route. A documented procedure involving the cyclocondensation of 2-aminobenzamide with diethyl oxalate provides 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid in a 95.2% yield. [1] This efficiency is highly favorable when compared to other modern, one-pot syntheses of related structures, such as the 91% yield reported for 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid from an isatin derivative. [2]

Evidence DimensionReaction Yield
Target Compound Data95.2%
Comparator Or BaselineOne-pot synthesis of 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid (91%)
Quantified DifferenceMaintains a high-yield profile comparable to or exceeding other efficient one-pot methods for related scaffolds.
ConditionsTarget: Cyclocondensation of 2-aminobenzamide and diethyl oxalate. Comparator: One-pot reaction from isatin hydrolysate, 4-chlorobenzaldehyde, and ammonium acetate.

An established, high-yield synthetic route supports reliable and cost-effective procurement for both lab-scale and larger-scale synthetic campaigns.

Demonstrated Superiority of the Quinazolinone Core vs. the Quinoline Analog in Antiproliferative Assays

Direct comparative data highlights the biological importance of the quinazolinone core over its close quinoline analog. A 2-furyl derivative of the quinazolinone scaffold demonstrated potent antiproliferative activity against the MCF-7 human breast cancer cell line with an IC50 value of 7 µM. [1] In a comparable assay, the close structural analog 2-oxo-1,2-dihydro*quinoline*-4-carboxylic acid was substantially less active, with a reported IC50 of 21.3 µg/mL, which calculates to approximately 112 µM. [2] This indicates a greater than 16-fold potency advantage for the quinazolinone-based scaffold.

Evidence DimensionAntiproliferative Activity (IC50)
Target Compound Data~7 µM (for a 2-furyl derivative)
Comparator Or Baseline2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (~112 µM)
Quantified Difference>16-fold higher potency for the quinazolinone-based scaffold.
ConditionsMCF-7 human breast cancer cell line viability assay.

This demonstrates that the quinazoline-4-one core is not interchangeable with its quinoline analog, offering a significant potency advantage as a starting point for anticancer drug discovery.

Development of High-Potency Enzyme Inhibitors (e.g., PARP)

Where the primary objective is the synthesis of potent enzyme inhibitors, and structure-activity data indicates the quinazolinone scaffold's interactions are critical for activity, this compound is the logical precursor. Its demonstrated role in generating low-nanomolar inhibitors makes it a preferred starting material over less potent or untested scaffolds. [REFS-1, REFS-2]

Scalable Synthesis Campaigns Requiring a Reliable Precursor

For projects requiring multi-gram or larger quantities of a core intermediate, the compound's documented, high-yield synthesis route provides procurement confidence. It is a more reliable and potentially more cost-effective choice than alternative precursors that may have more complex, lower-yielding, or less-documented synthetic pathways. [3]

Structure-Activity Relationship (SAR) Studies Requiring a Differentiated Scaffold

In research programs aiming to differentiate from existing quinoline-based chemical matter, this compound provides a scaffold that is structurally similar yet biologically distinct and more potent. Its use enables the systematic exploration of a more active region of chemical space. [REFS-4, REFS-5]

XLogP3

1.1

Wikipedia

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types